4-Bromo-3,5-dichlorobenzonitrile
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Overview
Description
4-Bromo-3,5-dichlorobenzonitrile is a chemical compound with the molecular formula C7H2BrCl2N. It is a crystalline powder that is insoluble in water but soluble in organic solvents. This compound has gained attention due to its diverse applications in scientific experiments, including its potential use in drug discovery.
Mechanism of Action
Target of Action
It is known that dichlorobenzonitriles and their derivatives are multi-functional organic intermediates with a wide variety of applications in many areas, including herbicides, pesticides, medicines, dyes, engineering plastics, photosensitive materials, and more .
Mode of Action
It is known that dichlorobenzonitriles can be prepared via various routes, including traditional sandmeyer reaction, cyanidation of halogenated aromatics, reaction of aromatic aldehyde or carboxylic acid with amino compounds, dehydration of amide or aldoxime, and catalytic ammoxidation of benzyl alcohols or methyl aromatics .
Biochemical Pathways
It is known that dichlorobenzonitriles can be used in the suzuki–miyaura coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Pharmacokinetics
It is known that the compound is a powder at room temperature .
Result of Action
It is known that dichlorobenzonitriles and their derivatives have a wide variety of applications in many areas, indicating that they can interact with a range of molecular and cellular targets .
Action Environment
It is known that the compound is stable at room temperature .
Preparation Methods
4-Bromo-3,5-dichlorobenzonitrile can be synthesized through various methods. One common synthetic route involves the reaction of 4-amino-3,5-dichlorobenzonitrile with amyl nitrite and cuprous bromide in acetonitrile at 0°C to room temperature. The reaction mixture is then stirred overnight, followed by extraction with ethyl acetate and purification to yield this compound with a high yield of 87.7% .
Industrial production methods often involve the ammoxidation of dichlorotoluenes. This process is economical and environmentally friendly, producing high yields of dichlorobenzonitriles, including this compound .
Chemical Reactions Analysis
4-Bromo-3,5-dichlorobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of bromine and chlorine atoms.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: It can undergo coupling reactions with arylamines to form dichlorobenzamide derivatives.
Common reagents used in these reactions include amyl nitrite, cuprous bromide, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-Bromo-3,5-dichlorobenzonitrile has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antitumoral and anticonvulsive properties.
Medicine: It is explored for its potential use in drug discovery and development.
Industry: The compound is used in the production of fine chemicals, herbicides, pesticides, dyes, and engineering plastics.
Comparison with Similar Compounds
4-Bromo-3,5-dichlorobenzonitrile can be compared with other similar compounds, such as:
2,4-Dichlorobenzonitrile: Prepared by direct ammoxidation of 2,4-dichlorobenzyl chloride.
2,6-Dichlorobenzonitrile: Synthesized through similar methods and used in various applications.
3,4-Dichlorobenzonitrile: Another dichlorobenzonitrile derivative with different substitution patterns.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other dichlorobenzonitriles.
Properties
IUPAC Name |
4-bromo-3,5-dichlorobenzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrCl2N/c8-7-5(9)1-4(3-11)2-6(7)10/h1-2H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNSCSZAITFCOOW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)Br)Cl)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrCl2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101302072 |
Source
|
Record name | 4-Bromo-3,5-dichlorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101302072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.90 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1160574-40-2 |
Source
|
Record name | 4-Bromo-3,5-dichlorobenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1160574-40-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-3,5-dichlorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101302072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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